2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid - 1019107-97-1

2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid

Catalog Number: EVT-1676208
CAS Number: 1019107-97-1
Molecular Formula: C12H10N2O3
Molecular Weight: 230.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Coupling Reaction: A copper-catalyzed Ullmann-type coupling reaction between 6-methyl-pyridin-3-ol and 2-chloronicotinic acid could be employed. This reaction typically requires a base (e.g., potassium carbonate), a copper catalyst (e.g., copper(I) iodide), and a polar aprotic solvent (e.g., dimethylformamide). []

Molecular Structure Analysis
  • Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters. []

  • Amide Formation: The carboxylic acid group can react with amines in the presence of a coupling reagent to form amides. [, , , , ]

  • Complexation Reactions: The nitrogen and oxygen atoms in the molecule can coordinate with various metal ions to form metal complexes. [, ]

Mechanism of Action
  • Receptor Binding: The molecule's structure may allow it to bind to specific receptors involved in various biological processes. [, , , ]

  • Enzyme Inhibition: It could potentially inhibit enzymes by interacting with their active sites, similar to how substituted pyrimidines act as enzyme inhibitors. []

Physical and Chemical Properties Analysis
  • Appearance: Likely a white to off-white solid at room temperature. [, ]

  • Solubility: It is expected to be soluble in polar organic solvents like dimethyl sulfoxide (DMSO), methanol, and ethanol. Its solubility in water might be limited but could be enhanced by converting it to a salt form. []

  • Spectroscopic Properties: The presence of aromatic rings suggests characteristic signals in 1H NMR and 13C NMR spectra. The carboxylic acid and pyridine moieties will show distinct peaks in the infrared spectrum. [, , , ]

Applications
  • Developing novel pharmaceuticals: By modifying the structure and exploring different reaction pathways, it could serve as a starting point for synthesizing new compounds with improved pharmacological properties. [, , , ]

  • Synthesizing metal-organic frameworks (MOFs): Due to its ability to coordinate with metal ions, it could be used as a building block for creating novel MOFs with tailored properties for applications in catalysis, gas storage, or sensing. []

  • Developing new fluorescent probes: Introduction of fluorophores onto the molecule's structure could yield new probes for biological imaging or sensing applications. []

μ-1,2-Bis(pyridin-3-yloxy)ethane-κ(2)N:N'-bis[aqua(pyridine-2,6-dicarboxylato-κ(3)O(2),N,O(6))copper(II)] tetrahydrate

Compound Description: This compound, also represented as [Cu2(C7H3NO4)2(C12H12N2O2)(H2O)2]·4H2O, is a dinuclear Cu(II) coordination complex. It features a C-shaped molecular structure with two five-coordinated Cu(II) centers. Each center is chelated by a terminal pyridine-2,6-dicarboxylate (pydc(2-)) ligand and bridged by a 1,2-bis(pyridin-3-yloxy)ethane (L) spacer []. The compound's crystal structure notably incorporates a well-resolved cyclic water tetramer, contributing to a larger hydrogen-bonded network.

N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide Derivatives

Compound Description: This series of compounds represents a novel class of molecules with potential antibacterial activity []. They were synthesized by reacting 3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-amine with various carboxylic acids. Their structures were confirmed using techniques like ¹H & ¹³C NMR and LCMS.

2-((Pyridin-3-yloxy)methyl)piperazine Derivatives

Compound Description: These compounds have been investigated as potential therapeutics for inflammatory disorders due to their activity as α7 nicotinic acetylcholine receptor modulators [, ]. They exhibit anti-inflammatory effects, potentially by influencing signal transduction pathways linked to the α7 nAChR [].

3,4-Bis(substituted phenyl)-7-(6-methylpyridin-2-yl)-3,3a,3b,4-tetrahydro-7H-pyrrolo[2,3-c:5,4-c']diisoxazole Derivatives

Compound Description: This group of bis-isoxazole derivatives was synthesized using a microwave-assisted solvent-free method, resulting in good yields and shorter reaction times []. These compounds were found to have moderate antimicrobial activity against certain Gram-positive and Gram-negative bacteria. Notably, compound 4c within this series displayed potent antibacterial activity compared to the standard drug Chloramphenicol.

5-Chloro-2,6-dimethyl-N-(1-(2-(p-tolyl)thiazol-4-yl)ethyl)pyrimidin-4-amine (2a)

Compound Description: This compound was a lead compound identified during the development of novel pesticides []. While it showed promising fungicidal activity, surpassing commercial options like diflumetorim, it also exhibited high toxicity in rats.

5-Chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine (HNPC-A9229)

Compound Description: HNPC-A9229 represents a significantly optimized fungicide derived from the lead compound 2a []. It exhibits excellent fungicidal activity against Puccinia sorghi and Erysiphe graminis, surpassing or matching commercially available options. Notably, HNPC-A9229 demonstrates low toxicity to rats, a significant improvement over its predecessor.

2-[3-Amino-5-methyl-5-(pyridin-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]propanoic Acid Derivatives

Compound Description: These compounds were synthesized using an efficient and environmentally friendly method utilizing alum as a catalyst in an aqueous medium []. This approach offers advantages in terms of yield, operational simplicity, and environmental friendliness.

1-Ethyl-2-methyl-4-oxo-1,4-dihydro-pyridin-3-yloxyethanoic acid and 3-(1,2-Diethyl-4-oxo-1,4-dihydropyridin-3-yloxy)propanoic acid

Compound Description: These two compounds, synthesized from corresponding pyran-4-ones, provide insights into hydrogen bonding behavior within their structures []. NMR studies indicated hydrogen bonding between the carboxylic acid proton and the 4-oxo group of the heterocycle in DMSO solution. X-ray crystallography confirmed strong intramolecular hydrogen bonding in the former compound, forming an 8-membered chelate ring. The latter exhibited strong intermolecular hydrogen bonding, resulting in an infinite crystal structure.

3-Methoxy-2-[2-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)phenyl]prop-2-enoic acid

Compound Description: This compound exhibits a unique crystal structure with two almost planar fragments: a 2-benzyloxypyridine unit and an (E)-3-methoxyprop-2-enoic acid unit []. These fragments are connected with a dihedral angle of 84.19 (7)°. The crystal packing is stabilized by O—H⋯O hydrogen bonds, C—H⋯O and C—H⋯F interactions, and π–π stacking interactions.

(Z)-4-[4-(Furan-2-yl)-2-methyl-5-nitro-6-phenylpyridin-3-yl]-2-hydroxy-4-oxobut-2-enoic Acid

Compound Description: This compound, synthesized via a Claisen condensation reaction, served as a versatile intermediate in the development of various heterocyclic compounds, including 3,4-dihydroquinoxaline-2(1H)-one, 3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one, and 1H-pyrazole derivatives []. These derivatives exhibited analgesic and antibacterial activities.

Compound Description: This series of monoamide isomers (L1-L4) was synthesized and characterized to investigate the inductive effects of methyl substitution on the pyridine ring []. The isomers were characterized using various spectroscopic techniques like FT-IR, ¹H and ¹³C NMR, and UV-Vis.

Methyl (E)-2-{2-[6-(2-Cyanophenoxy)pyrimidin-4-yloxy]phenyl}-3-methoxyacrylate (Azoxystrobin)

Compound Description: Azoxystrobin, a commercially significant fungicide, has been the subject of extensive research, including investigations into its synthesis [] and metabolic fate in rats []. Studies revealed its extensive metabolism in rats, primarily through hydrolysis of the methoxyacid group followed by glucuronic acid conjugation and glutathione conjugation of the cyanophenyl ring.

Isopropyl 9-anti-[5-Cyano-6-(2-methyl-pyridin-3-yloxy)-pyrimidin-4-yloxy]-3-oxa-7-aza-bicyclo[3.3.1]nonane-7-carboxylate (1)

Compound Description: This compound is a prototypical G protein-coupled receptor 119 agonist investigated for its potential in treating type 2 diabetes []. Metabolic studies revealed its biotransformation into two thioether conjugates (M4-1 and M5-1) through reactions with glutathione in human liver microsomes. Importantly, replacing the 5-cyano group with a 5-methyl group significantly reduced its reactivity with glutathione, suggesting the influence of electronic effects on its metabolic liability.

Compound Description: This research focuses on the development of nicotinic acid-based amino acid units modified with an amidoxime function on the pyridine ring []. The synthetic strategy involved coupling 2-cyanonicotinic acid with methyl esters of L-α-amino acids, followed by regioselective pyrrolidine ring opening to yield the target pseudopeptides.

N-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamides

Compound Description: These compounds served as starting materials in a novel one-pot synthesis of substituted pyrrolo[3,4-b]pyridin-5-ones []. The reaction, carried out in acidic ethanol with primary amines, involved an unexpected recyclization, highlighting the potential for diverse reactivity within this class of compounds.

(S)-1-(6-(3-((4-(1-(Cyclopropanecarbonyl)piperidin-4-yl)-2-methylphenyl)amino)-2,3-dihydro-1H-inden-4-yl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic Acid

Compound Description: This compound, designated as (+)-23, is a potent soluble guanylate cyclase (sGC) activator specifically designed for topical ocular delivery for treating glaucoma []. It effectively lowers intraocular pressure in a cynomolgus model of elevated intraocular pressure, demonstrating its therapeutic potential.

7-[3-(Cyclohexylmethyl)ureido]-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}quinoxalin-2(1H)-one Derivatives

Compound Description: This series of compounds exhibits potent inhibitory activity against platelet-derived growth factor-beta receptor (PDGF-betaR), making them potential candidates for treating diseases involving aberrant PDGF signaling []. Notably, compound 7d-9 displayed high potency and selectivity for PDGF-betaR, while compound 7b-2 showed potent inhibitory activity against both PDGF and VEGF signaling pathways.

6-Methyl-4-(3-phenyl-pyridin-4-ylmethanone-1H-pyrazoyl)-2-thio-N-substituted phenyl pyrimide-5-carboxamide Derivatives

Compound Description: This series of pyrimidine derivatives was synthesized via a one-pot Biginelli reaction, highlighting the versatility of this reaction for constructing diverse heterocyclic scaffolds [].

Sodium [2′-[(Cyclopropanecarbonyl-ethyl-amino)-methyl]-4′-(6-ethoxy-pyridin-3-yl)-6-methoxy-biphenyl-3-yl]-acetate (AM432)

Compound Description: AM432 is a potent and selective antagonist of the prostaglandin D2 receptor 2 (DP2) []. The development of AM432 represents a significant achievement in the search for DP2 antagonists, potentially paving the way for novel therapeutic interventions targeting inflammatory and allergic diseases.

Compound Description: This series of compounds, specifically 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides (6a–j), were synthesized from 2-chloropyridine-3-carboxylic acid and 2-amino-6-methyl-benzothiazole []. These compounds demonstrated promising in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as against several fungal species.

3-((6-(4-Acryloyl-1,4-diazepan-1-yl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoic acid (N43)

Compound Description: N43 is a designed covalent inhibitor targeting KDM5 histone H3 lysine 4 demethylases, a class of enzymes implicated in epigenetic regulation []. This compound leverages the reactivity of its acrylamide group to interact with a noncatalytic cysteine (Cys481) near the active site of KDM5A. Structural studies confirmed its binding mode and provided valuable insights for designing selective inhibitors for these enzymes.

2-{[5-(Pyridin-4-yl)-4-p-tolyl-4H-1,2,4-triazol-3-yl]methyl}acrylic acid hemihydrate

Compound Description: This compound exhibits a distinct crystal structure characterized by a three-dimensional network formed through intricate O—H⋯N and O—H⋯O hydrogen bonds and weak C—H⋯O interactions [].

(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-formamidine hydrochloride

Compound Description: This compound serves as a crucial intermediate in the synthesis of riociguat, a medication used to treat chronic thromboembolic pulmonary hypertension and pulmonary arterial hypertension []. The synthesis method focuses on optimizing the yield and scalability of its production, highlighting its importance in pharmaceutical manufacturing.

6-[(5S,9R)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl]nicotinic Acid

Compound Description: This compound, a potent LFA-1/ICAM inhibitor, has been investigated for its potential in treating immunological disorders []. A novel and efficient synthesis route for this compound, involving the in situ protection of 6-chloronicotinic acid, has been developed, demonstrating the ongoing efforts to optimize the preparation of this important pharmaceutical target.

2-(2-Methyl-3-chloroanilino)nicotinic acid

Compound Description: This compound exhibits polymorphism, existing in four distinct crystal forms (I-IV) characterized by different intermolecular hydrogen bonding patterns []. The variations in crystal packing directly impact its physicochemical properties, underscoring the importance of polymorphism in pharmaceutical development.

Niacin (Nicotinic acid)

Compound Description: Niacin, also known as nicotinic acid, is a naturally occurring vitamin with significant importance in human health []. It plays a crucial role in various metabolic processes and has been explored for its therapeutic benefits in managing lipid disorders and other conditions.

2-(2-Oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (Perampanel)

Compound Description: Perampanel is a noncompetitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptors, a type of ionotropic glutamate receptor []. This drug is used in the treatment of partial-onset seizures associated with epilepsy, highlighting its clinical significance.

4-[Methyl(nitroso)amino]-1-(3-pyridinyl)-1-butanone (NNK)

Compound Description: NNK, a potent tobacco-specific carcinogen, has been implicated in lung cancer development []. Studies utilizing an A/J mice lung cancer model demonstrated its ability to induce metabolic rewiring and epigenetic reprogramming. These carcinogenic effects could be partially reversed by diallyl sulfide (DAS), a naturally occurring organosulphur compound.

References[1] https://www.semanticscholar.org/paper/a52918855d7846ff2966e865157a050f40355151[2] https://www.semanticscholar.org/paper/e7ef68390f017c0adf4c4e202d782f264f9f43c6[3] https://www.semanticscholar.org/paper/71ef75f57f1e60001803099da026f3331316a57a [] https://www.semanticscholar.org/paper/b6ec6f1d36026e811b39ca2a9d4a788b3418934e[5] https://www.semanticscholar.org/paper/8afaf88768f65a47069b0f94a4712755bc64a9f9[6] https://www.semanticscholar.org/paper/a773a9b6ae1f389a2c62272bdb58e215c4566f02[7] https://www.semanticscholar.org/paper/abd4ec02b5e5ccd3421930e16090a175d3fbd3ce[8] https://www.semanticscholar.org/paper/05d641df781705e90e5f54c0e06138108733202e[9] https://www.semanticscholar.org/paper/449dbd1340afe6be3954e752654410967170968e[10] https://www.semanticscholar.org/paper/e15b30796b9859357afe9c016a61c2ea037ab0dc[11] https://www.semanticscholar.org/paper/71cb69d1dc4292a363719f7c5ab27ba498523643[12] https://www.semanticscholar.org/paper/21386d04bdb3626c798fba5f1f0bd8862cc2e1b0[13] https://www.semanticscholar.org/paper/dd2ab9013703b7a846a79601b2368b5492777d58[14] https://www.semanticscholar.org/paper/3743030b7879a9e6208a7f2d98b549e15bf2f801[15] https://www.semanticscholar.org/paper/ea974e9a9d82f419b6106edf71d7d165ca35928e[16] https://www.semanticscholar.org/paper/d7090bd8aa4d733c1a296e4292219692ab7ea28d[17] https://www.semanticscholar.org/paper/f2beb584d5db514828defcb63536aa79dd761585[18] https://www.semanticscholar.org/paper/7c5cc8136298e1f98f9e52a3094a4a5170827906[19] https://www.semanticscholar.org/paper/fb98f8e91eb962b5ad66d77be0991ade4f4ca927[20] https://www.semanticscholar.org/paper/839aa434242483e1363b214e1fbe1a5a5f972653[21] https://www.semanticscholar.org/paper/b2edbcdbf597ee83e1c2d769e3426806f049df38[22] https://www.semanticscholar.org/paper/f7c61bb39c229eb1a1458904c0f3a9de9d9fa993[23] https://www.semanticscholar.org/paper/7814b95ca11facb3e9aadebafbdd2d4242152dbe[24] https://www.semanticscholar.org/paper/b0b728ed2816e3cf3c1362d00255bc61a5b2cc21[25] https://www.semanticscholar.org/paper/c648d98a8b6e02e6d8c748759696cd7116a5477d[26] https://www.semanticscholar.org/paper/a10f4649e68dcd1d34c1a46ecb8bf15442e117cf[27] https://www.semanticscholar.org/paper/8051c0346ad5f7bdaefeda2acde2e2fa22b9878d[28] https://www.semanticscholar.org/paper/62d6f8b744aa9642333233dff6b064eb34d5a544[29] https://www.semanticscholar.org/paper/3b431489b8c166b3a0b252547e1376454e516b78

Properties

CAS Number

1019107-97-1

Product Name

2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid

IUPAC Name

2-(6-methylpyridin-3-yl)oxypyridine-3-carboxylic acid

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

InChI

InChI=1S/C12H10N2O3/c1-8-4-5-9(7-14-8)17-11-10(12(15)16)3-2-6-13-11/h2-7H,1H3,(H,15,16)

InChI Key

QUIUMNCOKVAQER-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)OC2=C(C=CC=N2)C(=O)O

Canonical SMILES

CC1=NC=C(C=C1)OC2=C(C=CC=N2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.